![molecular formula C8H12Cl2N2 B6164673 5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride CAS No. 1932614-56-6](/img/new.no-structure.jpg)
5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride
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Overview
Description
5H,6H,7H-Cyclopenta[b]pyridin-7-amine dihydrochloride is a bicyclic organic compound featuring a fused cyclopentane and pyridine ring system. The amine group at position 7 and the dihydrochloride salt enhance its solubility and stability, making it a valuable intermediate in pharmaceutical research. Its molecular formula is C₈H₁₀Cl₂N₂, with a molecular weight of 205.09 g/mol (calculated from and ). This compound is typically used in small-scale research applications, with strict handling protocols due to its hygroscopic nature and reactivity ().
Preparation Methods
Coupling Reactions Using HATU and DIPEA
A patent (WO2017068089A2) describes the use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) to prepare the dihydrochloride salt . In a representative procedure:
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5H,6H,7H-cyclopenta[b]pyridin-7-amine (284 mg, 1.37 mmol) is dissolved in DCM (20 mL).
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DIPEA (0.61 mL, 3.5 mmol) is added to deprotonate the amine, followed by HATU (0.52 g, 1.4 mmol) to activate the coupling reaction.
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The mixture is stirred at room temperature under inert conditions until completion, after which the dihydrochloride salt is precipitated using hydrochloric acid and purified via recrystallization.
This method achieves high yields (>80%) and is notable for its compatibility with acid-sensitive functional groups. The use of HATU, a uranium-based coupling reagent, ensures efficient amide bond formation, while DIPEA acts as both a base and a proton scavenger .
Halogenation-Amination Sequence
Another approach involves the synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine as a precursor, followed by amination :
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Under argon, cyclopenta[b]pyridine (1.5 mmol) is treated with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) at 100°C for 24 hours.
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The chlorinated product is isolated via column chromatography (ethyl acetate/petroleum ether = 1:3) in 91% yield .
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Subsequent ammonia displacement in a pressurized reactor at 120°C introduces the amine group, yielding the free base, which is converted to the dihydrochloride salt using HCl gas.
This method’s critical challenge lies in controlling the exothermic chlorination step, which requires careful temperature monitoring to avoid side reactions.
Chiral Resolution for Optical Isomers
The compound exists as enantiomers due to the chiral center at the 7-position. VulcanChem reports the isolation of the (R)-isomer (CAS: 2682097-84-1) using chiral stationary phase chromatography :
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The racemic mixture is dissolved in a hexane/isopropanol (70:30) mobile phase.
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A Chiralpak IC column is employed for separation, with a flow rate of 1.0 mL/min and UV detection at 254 nm.
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The resolved (R)-enantiomer is treated with hydrochloric acid to form the dihydrochloride salt, achieving >99% enantiomeric excess (ee) .
This method is essential for pharmacological studies where stereochemistry impacts biological activity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with alkylating agents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at room temperature.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products Formed
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various substituted cyclopenta[b]pyridine derivatives.
Scientific Research Applications
5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, its role as a calcium channel antagonist suggests it may bind to and inhibit the function of calcium channels, thereby affecting cellular signaling and function . Additionally, its potential as a protein kinase FGFR1 inhibitor indicates it may interfere with kinase activity, impacting cell growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Cyclopenta[b]pyridine Derivatives
Several derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been synthesized, differing in substituents and functional groups:
- 5H,6H,7H-Cyclopenta[b]pyridin-5-one hydrochloride (): Contains a ketone group at position 5 instead of an amine. This reduces basicity and alters solubility (molecular weight: 169.61 g/mol ).
- 2-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine (): Replaces the pyridine ring with pyrimidine and adds a chlorine substituent. The pyrimidine ring increases π-electron deficiency, affecting binding affinity in medicinal applications.
Table 1: Substituent and Functional Group Comparison
Compound Name | Core Structure | Substituent/Functional Group | Molecular Weight (g/mol) | Reference |
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Target Compound | Cyclopenta[b]pyridine | NH₂ (position 7), 2HCl | 205.09 | [6, 7] |
5H,6H,7H-Cyclopenta[b]pyridin-5-one HCl | Cyclopenta[b]pyridine | C=O (position 5), HCl | 169.61 | [3] |
2-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine | Cyclopenta[d]pyrimidine | Cl (position 2), NH₂ | 201.63 | [4] |
Comparison with Fused Heterocyclic Systems
Imidazo-Pyridine Derivatives
- 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (): Features an imidazole ring fused to pyridine. Its higher commercial price (€1,299.00/500 mg) reflects specialized applications compared to the target compound ().
Pyrazolo-Pyridine Derivatives
- 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-amine hydrochloride (): Incorporates a pyrazole ring, enhancing aromaticity and metabolic stability. This derivative is widely used in agrochemical research due to its resistance to oxidation.
Stereochemical and Salt Form Differences
- (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride (): The stereospecific (R)-configuration at position 7 influences chiral recognition in drug-receptor interactions. Its hydrochloride salt has a molecular weight of 170.64 g/mol , lower than the dihydrochloride form, which may reduce solubility in aqueous systems ().
Physicochemical and Commercial Considerations
Solubility and Stability
- The dihydrochloride form of the target compound offers superior water solubility compared to hydrochloride salts (e.g., ) due to the additional chloride counterion.
- Safety Protocols : Compounds like 6,7-Dihydro-5H-cyclopenta[c]pyridin-7-amine dihydrochloride () require strict storage conditions (room temperature, away from ignition sources) due to hygroscopicity and thermal instability.
Table 2: Commercial and Handling Data
Compound Name | Salt Form | Price (50 mg) | Stability Guidelines | Reference |
---|---|---|---|---|
Target Compound | Dihydrochloride | €519.00 | Store at RT, avoid moisture | [2, 6] |
3-Methyl-imidazo[4,5-c]pyridine diHCl | Dihydrochloride | €480.00 | Similar to target compound | [2] |
Biological Activity
5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of the Compound
- Chemical Name : this compound
- CAS Number : 1932614-56-6
- Molecular Formula : C8H12Cl2N2
- Molecular Weight : 207.1 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Calcium Channel Antagonism : The compound exhibits properties as a calcium channel antagonist, potentially modulating calcium influx in cells and influencing various signaling pathways.
- Protein Kinase Inhibition : It has been investigated as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is significant in cancer research due to its role in tumor growth and progression .
- Ferroportin Inhibition : Recent studies suggest its potential as a ferroportin inhibitor, which could be beneficial in treating iron overload disorders such as thalassemia and hemochromatosis .
Anticancer Properties
Research has indicated that this compound may possess anticancer properties through its inhibition of specific kinases involved in cell proliferation. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines .
Hypoglycemic Effects
The compound has also been studied for its hypoglycemic effects, suggesting that it may play a role in glucose metabolism regulation.
Study on Ferroportin Inhibition
A study highlighted the effectiveness of this compound as a ferroportin inhibitor. The research demonstrated that this compound could effectively reduce iron levels in animal models with induced iron overload. This finding suggests potential therapeutic applications in managing diseases related to iron metabolism disorders .
Anticancer Activity Evaluation
In vitro evaluations have shown that derivatives of the compound exhibit significant activity against various cancer cell lines. For example, analogs were tested for their ability to inhibit cell growth and induce apoptosis in leukemia cell lines . The most potent compounds demonstrated IC50 values in the nanomolar range.
Comparative Analysis with Similar Compounds
Compound Name | Mechanism of Action | Biological Activity |
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This compound | Calcium channel antagonist; FGFR1 inhibitor | Anticancer; Hypoglycemic |
6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride | Similar structural properties | Anticancer |
Cycloalkyl-Fused Pyridines | Various mechanisms | Diverse biological activities |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride, and how can purity be validated?
The compound is typically synthesized via multi-step reactions involving halogenation, protection/deprotection of functional groups, and salt formation. For example, derivatives of cyclopenta[b]pyridine analogs are prepared using reagents like 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions, followed by purification via flash chromatography (FC) and TLC validation . Purity is confirmed using UV spectroscopy (e.g., λmax in methanol) and HPLC with a detection threshold of >97% .
Key Reaction Conditions Table
Q. How should researchers handle and store this compound to ensure stability?
The dihydrochloride salt is hygroscopic and requires storage in airtight containers at room temperature (RT) or 2–8°C for long-term stability. Solutions in DMSO or water (10 mM) should be aliquoted to avoid freeze-thaw cycles. Degradation products (e.g., free base form) can form under acidic or humid conditions, monitored via LC-MS .
Q. What analytical techniques are critical for characterizing this compound?
- NMR (1H/13C): Confirms cyclopenta[b]pyridine ring structure and amine proton signals (δ 7.2–8.5 ppm for aromatic protons).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 170.6393 for C8H11ClN2) .
- XRD: Resolves stereochemistry of the cyclopenta ring .
Advanced Research Questions
Q. How does pH influence the reactivity and biological activity of this compound?
The dihydrochloride salt exhibits pH-dependent solubility and stability. At physiological pH (7.4), partial deprotonation of the amine group occurs, reducing solubility but enhancing membrane permeability. In acidic environments (e.g., lysosomal pH 4.5), the compound remains protonated, favoring accumulation in cellular compartments . Structural analogs show altered binding affinity to targets like kinases under varying pH .
Q. What strategies resolve contradictions in reported biological activity data for cyclopenta[b]pyridine derivatives?
Discrepancies in IC50 values (e.g., kinase inhibition) often arise from assay conditions (e.g., ATP concentration, buffer pH). Researchers should:
- Standardize assays using reference inhibitors.
- Validate target engagement via cellular thermal shift assays (CETSA).
- Compare free base vs. salt forms, as protonation states affect binding .
Q. How can computational modeling guide the design of analogs with improved selectivity?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with target proteins. For example, substituting the 5-position with halogens (Cl, Br) enhances hydrophobic interactions in kinase ATP-binding pockets, while maintaining hydrogen bonding with backbone residues .
Example SAR Table
Substituent | Target (IC50 nM) | Selectivity Index |
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5-H | Kinase A: 250 | 1.0 |
5-Cl | Kinase A: 45 | 8.2 |
5-Br | Kinase A: 32 | 12.5 |
Q. What are the metabolic and off-target risks of this compound in in vivo studies?
Cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4, CYP2D6) are critical. Structural analogs exhibit moderate CYP3A4 inhibition (IC50 ~5 µM), necessitating dose adjustments. Off-target profiling via kinase panels (e.g., Eurofins) identifies risks like hERG channel binding (IC50 >10 µM safe) .
Q. Methodological Recommendations
- Synthesis Optimization: Use anhydrous solvents and inert gas (N2/Ar) to prevent hydrolysis of intermediates .
- Biological Assays: Include counterion controls (e.g., HCl vs. free base) to account for pH effects .
- Data Reproducibility: Adopt FAIR data principles—publish raw NMR/MS files in repositories like Zenodo .
Properties
CAS No. |
1932614-56-6 |
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Molecular Formula |
C8H12Cl2N2 |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
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